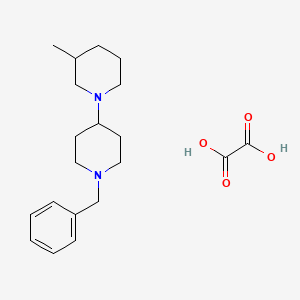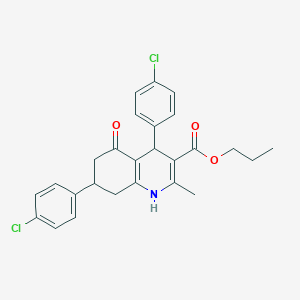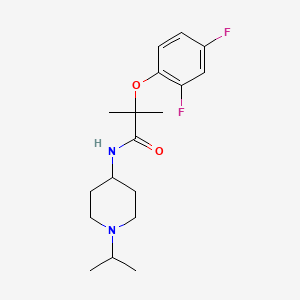![molecular formula C14H8Cl3FN2OS B4931282 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4931282.png)
2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide, also known as TCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TCB is a member of the thioamide family of compounds and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is not fully understood. However, studies have suggested that 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4). COX-2 is an enzyme involved in the production of inflammatory mediators, while PDE4 is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to exhibit various biochemical and physiological effects. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and induce cell cycle arrest and apoptosis in cancer cells. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has also been shown to have anti-viral properties, inhibiting the replication of viruses such as dengue and Zika.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is its broad range of biological activities, making it a promising compound for therapeutic development. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is also relatively easy to synthesize, making it accessible for laboratory experiments. However, 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. One area of interest is the development of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-based therapeutics for cancer treatment. Further studies are needed to fully understand the mechanism of action of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide and to optimize its efficacy and safety in preclinical and clinical studies. Additionally, the anti-inflammatory and anti-viral properties of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide warrant further investigation for potential therapeutic applications in inflammatory and viral diseases. Finally, the development of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide analogs with improved solubility and bioavailability may expand its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide involves the reaction of 2-fluoro-N-(2,4,5-trichlorophenyl)benzamide with thiocarbonyldiimidazole (TCDI) in the presence of a base, such as triethylamine. The reaction yields 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide as a white crystalline solid with a melting point of 208-210°C.
Applications De Recherche Scientifique
2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its therapeutic potential in various diseases. One of the most promising applications of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is in the treatment of cancer. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide exerts its anti-cancer activity by inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.
2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has also been studied for its anti-inflammatory properties. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3FN2OS/c15-8-5-10(17)12(6-9(8)16)19-14(22)20-13(21)7-3-1-2-4-11(7)18/h1-6H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCBPKDOPMPTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({4-[(3,5-dichloro-2-methoxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4931199.png)
![3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4931208.png)


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4931229.png)
![(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B4931242.png)

![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4931266.png)
![methyl 4-(5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4931274.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)

